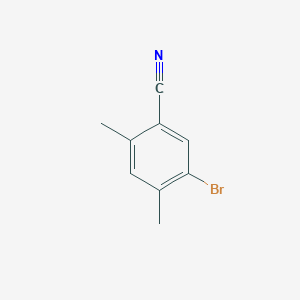

5-Bromo-2,4-dimethylbenzonitrile

Description

Significance of Aryl Nitriles and Halogenated Aromatic Scaffolds in Organic Chemistry

Aryl nitriles, organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are of paramount importance in organic chemistry. google.com The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. nih.gov This versatility makes aryl nitriles crucial intermediates in the synthesis of complex molecules. nih.gov

Halogenated aromatic scaffolds are also fundamental building blocks in organic synthesis and are particularly prevalent in medicinal chemistry. The introduction of a halogen atom can significantly alter a molecule's physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. oakwoodchemical.com Halogenation is a common strategy used to enhance the potency and pharmacological properties of drug candidates. oakwoodchemical.com

Overview of Benzonitrile (B105546) Derivatives as Versatile Synthetic Intermediates and Building Blocks

Benzonitrile derivatives, which are aryl nitriles based on a benzene (B151609) ring, are widely utilized as starting materials and intermediates in the synthesis of a broad spectrum of chemical products. guidechem.com Their applications span the production of pharmaceuticals, agrochemicals, dyes, and polymers. guidechem.combuysellchem.com The reactivity of the nitrile group, combined with the potential for substitution on the aromatic ring, allows for the construction of highly functionalized and complex molecular architectures. google.com For instance, they are precursors in the synthesis of various heterocyclic compounds. google.com

The synthesis of benzonitriles can be achieved through several methods, including the Sandmeyer reaction, which involves the conversion of an aniline (B41778) to a diazonium salt followed by treatment with a cyanide salt. Another common method is the dehydration of benzamides. weebly.com The direct halogenation of benzonitriles is also a viable route to produce halogenated derivatives. google.com

Contextual Relevance of 5-Bromo-2,4-dimethylbenzonitrile Isomers in Advanced Chemical Syntheses

Within the broader class of halogenated benzonitriles, the isomers of bromo-dimethylbenzonitrile are valuable intermediates in specialized chemical syntheses. The specific substitution pattern of the bromine atom and the two methyl groups on the benzonitrile core dictates the molecule's reactivity and steric environment, making each isomer suitable for different synthetic applications. For example, 2-bromo-4-methylbenzonitrile (B184184) has been identified as an important intermediate in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photodynamic cancer therapy and photo-redox reactions. researchgate.netfluorochem.co.uk

The compound at the focus of this article, this compound, along with its isomers, provides a toolkit for chemists to introduce a substituted aromatic moiety into a larger molecule. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the nitrile group can be transformed into other functional groups as needed. The methyl groups influence the electronic properties and solubility of the molecule. While specific applications for this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a building block in the development of new materials and biologically active compounds.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 807628-76-8 |

| Molecular Formula | C₉H₈BrN |

| Molecular Weight | 210.07 g/mol |

| Purity | 97% |

This data is based on available chemical supplier information. oakwoodchemical.com

Isomers of Bromo-dimethylbenzonitrile

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-2,5-dimethylbenzonitrile | 292037-85-5 | C₉H₈BrN | 210.07 |

| 4-Bromo-2,6-dimethylbenzonitrile | 5757-66-4 | C₉H₈BrN | 210.07 |

| 2-Bromo-4-methylbenzonitrile | Not available | C₈H₆BrN | 196.04 |

This table presents a selection of known isomers and their basic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-3-7(2)9(10)4-8(6)5-11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESXHWNYAMOEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization from Pre Functionalized Aromatic Systems

Nucleophilic Substitution Reactions in Pyrimidine-Based Benzonitrile (B105546) Synthesis

While not a direct synthesis of this compound, the principles of nucleophilic substitution on pyrimidine (B1678525) rings offer valuable insights into the synthesis of complex nitrile-containing heterocycles. Leaving groups positioned at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by various nucleophiles. bhu.ac.in This reactivity is due to the ability of the nitrogen atoms within the ring to delocalize the negative charge of the reaction intermediate. bhu.ac.in

A common strategy involves the conversion of pyrimidones to their corresponding chloropyrimidines using reagents like phosphorus oxychloride. bhu.ac.in These activated chloropyrimidines can then undergo nucleophilic aromatic substitution (SNAr) with a range of nucleophiles. For instance, the reaction of 5-bromo-2,4-dichloropyrimidine (B17362) with various anilines, followed by a second substitution with another amine, has been used to generate a library of disubstituted bromopyrimidines. nih.gov

In a similar vein, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chloro group can be displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org Interestingly, attempts to introduce a cyano group via reaction with sodium cyanide did not yield the expected 4-cyano derivative but instead resulted in the formation of ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, highlighting the lability of the methylthio group under certain conditions. rsc.org

The following table summarizes representative nucleophilic substitution reactions on pyrimidine systems:

| Starting Material | Nucleophile | Product | Reference |

| 5-Bromo-2,4-dichloropyrimidine | Anilines | C4-anilino-5-bromo-2-chloropyrimidines | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | rsc.org |

Functional Group Interconversions on the Benzonitrile Core

The synthesis of this compound often relies on the strategic modification of functional groups on a pre-existing benzene (B151609) ring. A common approach involves the bromination of a substituted benzonitrile or the introduction of the nitrile group onto a brominated precursor.

For instance, the bromination of 3,5-dimethylaniline (B87155) with N-bromosuccinimide (NBS) in acetonitrile (B52724) can produce 4-bromo-3,5-dimethylaniline. chemicalbook.com This intermediate can then undergo a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide, to yield this compound.

Alternatively, functional group interconversion can start from a molecule already containing the nitrile group. The nitrile functional group is robust and can withstand various reaction conditions, allowing for modifications at other positions of the aromatic ring. The nitrile group itself is a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine, expanding the synthetic utility of the benzonitrile core.

Advanced Synthetic Techniques and Process Optimization in Benzonitrile Synthesis

Modern synthetic chemistry increasingly focuses on developing efficient, rapid, and scalable methods. Microwave-assisted synthesis and the development of scalable industrial routes are at the forefront of this endeavor.

Microwave-Assisted Synthetic Protocols for Accelerated Reaction Kinetics

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. researchgate.netingentaconnect.comacs.org This non-classical heating method efficiently couples with polar and ionic species, making it ideal for a variety of reactions, including the synthesis of nitriles. acs.org

One notable application is the dehydration of aldoximes to nitriles. Aromatic aldehydes can be converted to their corresponding aldoximes, which are then dehydrated under microwave irradiation to afford benzonitriles. acs.org Another approach involves the reaction of amides with acetic anhydride (B1165640) in a microwave reactor, which has been shown to produce nitriles in a short timeframe. researchgate.net The use of microwave heating in conjunction with green solvents like water or ionic liquids further enhances the sustainability of these synthetic protocols. ingentaconnect.comfrontiersin.org

The following table illustrates the impact of microwave assistance on benzonitrile synthesis:

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Amide Dehydration | Prolonged heating | 30 minutes at 140°C | researchgate.net |

| Aldoxime Dehydration | Several hours at elevated temperatures | 30 minutes at 120°C | acs.org |

Scalable Synthetic Routes for Industrial Production and Research Applications

The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and cost-effective methodologies. For benzonitriles, a key industrial process is the ammoxidation of toluene (B28343) and its derivatives. medcraveonline.com This gas-phase reaction, typically carried out over mixed transition metal oxide catalysts, converts the methyl group of toluene directly to a nitrile group. medcraveonline.com Recent advancements have focused on developing novel catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites, to improve selectivity and efficiency, even at higher reactant concentrations. medcraveonline.com

For more specialized benzonitriles like this compound, scalable routes often involve multi-step sequences that are optimized for yield and purity. The development of continuous flow processes offers significant advantages for scaling up reactions. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and throughput. acs.org For example, photochemical brominations, which can be challenging to scale up in batch reactors, have been successfully implemented in continuous flow systems, enabling the production of key intermediates for pharmaceuticals. acs.org

The development of green synthetic routes is also a major focus for scalable production. This includes the use of less hazardous reagents and solvents, such as employing ionic liquids that can act as a catalyst, co-solvent, and facilitate phase separation for easy product recovery. rsc.org

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a versatile handle for various chemical modifications, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Furthermore, the bromine atom can participate in non-covalent interactions, influencing the supramolecular chemistry of the compound.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. clockss.orgmdpi.com In this reaction, a nucleophile displaces a leaving group, such as a halide, from the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. clockss.org In the case of this compound, the nitrile (-CN) group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. However, the two methyl (-CH₃) groups are electron-donating, which can partially counteract this activation.

The position of the leaving group relative to the activating group is also crucial. In this compound, the bromine atom is in the meta position relative to the nitrile group. This positioning is less favorable for stabilizing the intermediate negative charge compared to an ortho or para arrangement. clockss.org Consequently, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, may be necessary to effect nucleophilic aromatic substitution on this substrate. clockss.orgconicet.gov.ar

Potential nucleophiles for this reaction include amines, alkoxides, and thiolates, which would lead to the corresponding aniline (B41778), aryl ether, and thioether derivatives, respectively.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations. organic-chemistry.orglibretexts.orgnih.gov this compound is a suitable candidate for a variety of such reactions, allowing for the introduction of diverse substituents at the 5-position.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with an aryl or vinyl boronic acid would yield the corresponding biaryl or styrenyl derivative.

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgthieme-connect.delibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

The Sonogashira coupling is the reaction of an aryl or vinyl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.netorganic-chemistry.org This reaction provides a direct route to aryl alkynes. Coupling this compound with a terminal alkyne would yield a 5-alkynyl-2,4-dimethylbenzonitrile derivative.

Below is a table summarizing representative conditions for these cross-coupling reactions with similar aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | Biaryl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile | 80-120 | Stilbene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to 80 | Aryl alkyne |

Halogen Bonding Interactions and Their Role in Molecular Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic species (a halogen bond acceptor), such as a lone pair on a nitrogen, oxygen, or another halogen atom. rsc.orgnih.govnih.gov This interaction is directional and can play a significant role in crystal engineering and molecular recognition. nih.gov

In this compound, the bromine atom can act as a halogen bond donor. The electron-withdrawing nature of the aromatic ring, enhanced by the nitrile group, can create a region of positive electrostatic potential (a σ-hole) on the outer surface of the bromine atom, along the extension of the C-Br bond. This σ-hole can then interact favorably with electron-rich atoms or functional groups in other molecules.

These halogen bonding interactions can influence the solid-state packing of this compound and its derivatives, potentially leading to the formation of specific supramolecular architectures such as chains, sheets, or three-dimensional networks. rsc.orgnih.gov In the context of medicinal chemistry or materials science, the ability to form halogen bonds can be exploited in the design of molecules that bind to specific biological targets or self-assemble into materials with desired properties.

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be converted into several other important functionalities, most notably amines and carboxylic acid derivatives.

Reduction of the Nitrile to Amines

The reduction of the nitrile group in this compound would yield the corresponding primary amine, (5-bromo-2,4-dimethylphenyl)methanamine. This transformation is a valuable step in the synthesis of many biologically active compounds and fine chemicals.

Several reagents can be employed for the reduction of aromatic nitriles. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere is a common method. The presence of ammonia (B1221849) is often used to suppress the formation of secondary amine byproducts.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity can sometimes lead to the reduction of other functional groups. A milder reagent, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to effectively reduce a variety of aromatic nitriles. nih.gov The rate of this reduction is influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. nih.gov

The following table presents a summary of common methods for the reduction of benzonitriles.

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂ / Raney Ni | Ethanol/Ammonia | Elevated pressure and temperature | Primary amine |

| LiAlH₄ | THF or Diethyl ether | 0 °C to reflux, followed by aqueous workup | Primary amine |

| BH₃·THF | THF | Reflux | Primary amine |

| Diisopropylaminoborane / cat. LiBH₄ | THF | Ambient temperature to reflux | Primary amine |

Hydrolytic Cleavage of the Nitrile to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. This transformation provides access to two important classes of compounds.

The hydrolysis of this compound would first yield 5-bromo-2,4-dimethylbenzamide, which upon further hydrolysis would give 5-bromo-2,4-dimethylbenzoic acid.

This hydrolysis can be achieved under either acidic or basic conditions. organic-chemistry.orgthieme-connect.de Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This involves the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Cycloaddition Reactions for Heterocyclic Ring Formation (e.g., Tetrazoles)

The nitrile functional group of this compound is a key precursor for the synthesis of nitrogen-rich heterocyclic compounds, most notably tetrazoles. The primary method for this transformation is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between the nitrile and an azide (B81097) source, typically sodium azide (NaN₃). nih.govyoutube.com

Various catalysts can be employed to facilitate this reaction under milder conditions and improve yields. Zinc salts, such as zinc bromide (ZnBr₂), are commonly used to coordinate to the nitrile nitrogen, thereby activating it for nucleophilic attack by the azide. organic-chemistry.org Other catalytic systems, including organocatalysts, have also been developed to promote the reaction under neutral conditions. organic-chemistry.org Given the electronic properties of this compound, these general methods are expected to be highly applicable for its conversion to the corresponding tetrazole derivative, 5-(5-bromo-2,4-dimethylphenyl)-1H-tetrazole.

Table 1: General Conditions for Tetrazole Synthesis from Nitriles

| Catalyst/Reagent | Solvent | Temperature | Notes |

| Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | DMF | Heating | A common, straightforward method. youtube.com |

| Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | Water or Isopropanol | Reflux | Lewis acid catalysis enhances reaction rate. organic-chemistry.org |

| Sodium Azide (NaN₃), Triethylamine Hydrochloride | Toluene | Reflux | Acid-catalyzed conditions. |

| Trimethylsilyl Azide (TMSN₃), Dibutyltin Oxide (DBTO) | Toluene | Reflux | Used for substrates sensitive to harsher conditions. |

Amidination Reactions of the Nitrile Group

The nitrile group can also be converted into an amidine functionality, which is another important structural motif in medicinal chemistry. A classic method to achieve this is the Pinner reaction. wikipedia.orgorganic-chemistry.org This two-step process begins with the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl). nih.govd-nb.info This forms an intermediate imino ester salt, known as a Pinner salt. wikipedia.org

This Pinner salt is then isolated and subsequently treated with ammonia or a primary or secondary amine to yield the desired amidine. wikipedia.org The reaction proceeds via nucleophilic attack of the amine on the imino ester carbon, followed by the elimination of the alcohol. The choice of amine allows for the introduction of various substituents on the amidine nitrogen atoms. For this compound, this pathway provides access to a range of 5-bromo-2,4-dimethylbenzamidines.

Reactivity of the Methyl Substituents

Benzylic Functionalization and Oxidation Reactions

The two methyl groups on the aromatic ring are susceptible to reactions at the benzylic position due to the stabilization of radical or ionic intermediates by the adjacent benzene ring. libretexts.org

Benzylic Bromination: A common functionalization is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or upon photochemical initiation. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism and selectively installs a bromine atom at the benzylic carbon, converting a methyl group into a bromomethyl group. In the case of this compound, this could lead to mono- or di-brominated products on the methyl groups, such as 5-bromo-2-(bromomethyl)-4-methylbenzonitrile, depending on the stoichiometry of NBS used. These benzylic bromides are versatile intermediates for further nucleophilic substitution reactions.

Benzylic Oxidation: The methyl groups can be oxidized to various oxidation states. Strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the benzylic C-H bonds completely to carboxylic acids. libretexts.orgmasterorganicchemistry.com For this compound, this harsh oxidation would likely convert both methyl groups into carboxylic acid groups, yielding 4-bromo-5-cyanobenzene-1,3-dicarboxylic acid. Milder or more selective oxidizing agents can be used to obtain intermediate oxidation products like aldehydes or ketones if starting from an ethyl or larger alkyl group. organic-chemistry.org The oxidation requires the presence of at least one benzylic hydrogen atom. libretexts.org

Strategic Chemo- and Regioselective Transformations of the Benzonitrile Core

The presence of multiple distinct functional groups on the this compound scaffold allows for strategic, selective transformations that target one site while leaving the others unaffected. This chemoselectivity is crucial for multi-step synthetic sequences.

The carbon-bromine bond is a particularly useful handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. libretexts.orgsemanticscholar.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This would allow for the selective introduction of a new aryl, heteroaryl, or alkyl group at the C5 position of the benzonitrile core, leaving the nitrile and methyl groups untouched. nih.gov For instance, reacting this compound with phenylboronic acid would yield 5-phenyl-2,4-dimethylbenzonitrile.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond between the aryl bromide and an amine. semanticscholar.orgbeilstein-journals.org This provides a direct route to synthesize N-arylated products by selectively functionalizing the C-Br bond. This method is highly versatile, accommodating a wide range of primary and secondary amines. nih.gov

These cross-coupling reactions exemplify the strategic, regioselective functionalization of the this compound core, leveraging the unique reactivity of the bromo substituent to build molecular complexity in a controlled manner.

Spectroscopic and Structural Elucidation of 5 Bromo 2,4 Dimethylbenzonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules by probing the chemical environment of specific nuclei.

The ¹H NMR spectrum of 5-Bromo-2,4-dimethylbenzonitrile is expected to provide distinct signals for the aromatic protons and the methyl groups, allowing for clear structural confirmation. The molecule has two aromatic protons and two methyl groups in different environments.

Aromatic Protons: Two singlets are predicted in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C-3 (adjacent to two methyl groups) would appear at a certain chemical shift, while the proton at C-6 (flanked by a bromine atom and the nitrile group) would appear at a different, likely more downfield, shift due to the deshielding effects of the adjacent electron-withdrawing groups.

Methyl Protons: Two distinct singlets are expected for the two methyl groups (C-2 methyl and C-4 methyl), as they are not chemically equivalent. Their shifts would be in the typical range for aryl methyl groups (δ 2.2-2.6 ppm).

This pattern of four distinct singlets (two aromatic, two methyl) would differentiate it from other isomers. For example, an isomer like 3-Bromo-2,6-dimethylbenzonitrile would show only one aromatic singlet and one methyl singlet due to molecular symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predicted based on structure-property relationships. Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (C-3) | ~7.2 - 7.4 | Singlet (s) | 1H |

| Ar-H (C-6) | ~7.6 - 7.8 | Singlet (s) | 1H |

| -CH₃ (C-2) | ~2.4 - 2.6 | Singlet (s) | 3H |

| -CH₃ (C-4) | ~2.3 - 2.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon, and two for the methyl carbons.

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to appear in the δ 115-120 ppm range.

Aromatic Carbons (C-1 to C-6): Six signals are predicted. The carbon attached to the bromine (C-5) would be found around δ 120-130 ppm. The carbons bearing the methyl groups (C-2, C-4) and the nitrile group (C-1) would have characteristic downfield shifts, while the carbons attached to hydrogen (C-3, C-6) would be more upfield.

Methyl Carbons (-CH₃): Two separate signals for the non-equivalent methyl carbons are expected in the aliphatic region (δ 20-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on structure-property relationships.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~118 |

| C-1 | ~112 |

| C-2 | ~142 |

| C-3 | ~135 |

| C-4 | ~140 |

| C-5 | ~125 |

| C-6 | ~133 |

| -CH₃ (at C-2) | ~21 |

| -CH₃ (at C-4) | ~20 |

¹⁵N NMR spectroscopy, while less common due to lower sensitivity, is highly specific for analyzing nitrogen-containing functional groups like nitriles. fluorochem.co.uk The chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the substituents on the aromatic ring. sigmaaldrich.com For substituted benzonitriles, the ¹⁵N chemical shifts typically fall within a range of -90 to -140 ppm relative to nitromethane. The specific electron-donating (methyl) and electron-withdrawing (bromo) groups on the ring of this compound would influence the precise chemical shift of the nitrile nitrogen, providing another layer of structural verification. sigmaaldrich.comsigmaaldrich.com This technique is particularly useful for distinguishing between isomers where the nitrile group's electronic environment differs significantly. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing excellent information for identifying functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Nitrile (C≡N) Stretch: A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ is the most prominent feature of the nitrile group. researchgate.netjchps.com

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ from the two methyl groups.

Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, though it can be difficult to assign definitively.

Raman spectroscopy would complement the IR data. The C≡N stretch is also strong in the Raman spectrum, and the symmetric vibrations of the substituted aromatic ring are often more intense in Raman than in IR, providing further structural detail.

Table 3: Key Predicted Vibrational Frequencies for this compound (Note: Data is inferred from typical group frequencies and data on related molecules.)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | IR | 2850 - 2980 | Medium-Strong |

| Nitrile (C≡N) Stretch | IR/Raman | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Bending | IR/Raman | 1450 - 1600 | Variable |

| C-H Bending (Methyl) | IR | 1375 - 1450 | Medium |

| C-Br Stretch | IR/Raman | 500 - 650 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted benzonitriles typically exhibit strong absorptions in the ultraviolet region corresponding to π → π* transitions of the aromatic system. jchps.com The presence of auxochromes (the methyl groups) and a chromophore (the bromo group) attached to the benzene (B151609) ring will cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzonitrile (B105546). The exact position of λmax is sensitive to the substitution pattern, making it a useful, albeit less definitive, tool for isomer differentiation. For this compound dissolved in a solvent like ethanol (B145695) or cyclohexane, absorption maxima are expected in the 200-300 nm range.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high precision, which allows for the calculation of its elemental formula. For this compound (C₉H₈BrN), HRMS would confirm its elemental composition.

The theoretical monoisotopic mass can be calculated with high accuracy. Furthermore, the presence of bromine, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as a pair of peaks (an M⁺ peak and an M+2 peak) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 4: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈BrN |

| Theoretical Monoisotopic Mass (for C₉H₈⁷⁹BrN) | 208.9894 u |

| Theoretical Monoisotopic Mass (for C₉H₈⁸¹BrN) | 210.9874 u |

| Key Isotopic Pattern | M⁺ and M+2 peaks in ~1:1 ratio |

Compound List

Table 5: List of Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-dimethylbenzonitrile |

| 3-Bromo-2,6-dimethylbenzonitrile |

| Nitromethane |

| Ethanol |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

No published single-crystal X-ray diffraction data for this compound is currently available. Such a study would provide invaluable information on the molecule's planarity, the orientation of the bromo and cyano substituents relative to the dimethyl-substituted benzene ring, and the nature of intermolecular interactions (such as halogen bonding or π-stacking) that govern the crystal packing.

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Similarly, there is no available powder X-ray diffraction (PXRD) data for this compound. PXRD is a crucial tool for identifying crystalline phases, determining the degree of crystallinity, and investigating the potential existence of polymorphs—different crystalline forms of the same compound that can exhibit distinct physical properties.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points, boiling points, phase transitions, and thermal stability. No specific thermal analysis data for this compound has been reported in the reviewed literature.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2,4 Dimethylbenzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

No published DFT studies were found for 5-Bromo-2,4-dimethylbenzonitrile. Consequently, data on its optimized molecular conformation, bond parameters, Frontier Molecular Orbitals (HOMO-LUMO), energy gaps, and Mulliken and Natural Population Analysis for atomic charge distribution are not available.

Molecular Electrostatic Potential Surface (MEPS) Mapping for Reactivity Prediction

There are no available MEPS maps for this compound in the reviewed literature, which would be necessary for predicting its reactivity.

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Specific NCI and QTAIM analyses to investigate intermolecular interactions such as hydrogen bonding and halogen bonding for this compound have not been reported in the scientific literature.

Understanding Intramolecular Interactions and Conformational Stability

The conformational stability and intramolecular interactions of this compound are dictated by the electronic and steric effects of its substituents: the bromo, two methyl, and the nitrile groups on the benzene (B151609) ring. The planarity of the benzonitrile (B105546) core is a critical factor. In related molecules like 5-bromo-2-hydroxybenzonitrile (B1273605), the molecule is observed to be nearly planar. nih.gov For this compound, the methyl groups and the bromine atom attached to the benzene ring would be the primary determinants of its stable conformation.

Theoretical calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, can model the optimized geometry. These calculations help in understanding the steric hindrance that might arise between the substituents, potentially causing slight out-of-plane deviations to relieve strain. The electronic interactions, such as hyperconjugation involving the methyl groups and the resonance effects of the bromine and nitrile groups, are also crucial for stabilizing the molecule's structure. These interactions influence the bond lengths and angles within the molecule.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, particularly its vibrational spectra (FTIR and FT-Raman). By performing frequency calculations on the optimized molecular geometry, a full vibrational spectrum can be simulated. researchgate.net These calculations are typically performed using DFT methods, which have shown good agreement with experimental data for similar benzonitrile derivatives. orientjchem.org

The calculated vibrational frequencies can be assigned to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For instance, the characteristic stretching vibration of the nitrile (C≡N) group in benzonitriles is typically observed in the 2220-2240 cm⁻¹ range. orientjchem.org The C-Br stretching vibration is expected at a lower frequency, generally in the range of 480–1129 cm⁻¹. researchgate.net The table below illustrates the kind of data that would be generated from such a theoretical analysis for the title compound, based on findings for analogous molecules. orientjchem.orgresearchgate.net

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

| C≡N Stretch | 2220 - 2240 | Stretching of the carbon-nitrogen triple bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C-C Stretch (Ring) | 1400 - 1600 | In-plane stretching vibrations of the benzene ring. |

| C-Br Stretch | 480 - 1129 | Stretching of the carbon-bromine bond. |

| Ring Torsions | < 800 | Torsional modes of the benzene ring. orientjchem.org |

This table represents expected values based on theoretical calculations for similar compounds.

Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a framework for investigating potential reaction mechanisms involving this compound. Although specific reaction studies on this compound are not available, the methodology can be described. For reactions like nucleophilic substitution or transformations involving the nitrile group, theoretical calculations can map the potential energy surface. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, in multi-component reactions that form heterocyclic structures from precursors containing a nitrile group, mechanisms such as the Knoevenagel condensation and Pinner cyclization are often proposed. semanticscholar.org Computational studies can model these reaction pathways, calculating the activation energies required to overcome the transition state barriers. semanticscholar.org This information is vital for predicting reaction feasibility, kinetics, and understanding the role of catalysts. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

First-Principles Calculations for Optical and Electronic Properties

First-principles calculations, such as DFT and Time-Dependent DFT (TD-DFT), are essential for determining the electronic and optical properties of this compound. researchgate.netdntb.gov.ua These calculations provide access to fundamental parameters that govern the molecule's reactivity and its interaction with light.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov From the HOMO and LUMO energies, other chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. nih.gov These parameters provide a quantitative measure of the molecule's electronic behavior.

| Electronic Property | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

This table outlines key electronic properties determined through first-principles calculations.

Calculation of First-Order Hyperpolarizability for Nonlinear Optics

The potential of this compound for use in nonlinear optical (NLO) applications can be assessed by calculating its first-order hyperpolarizability (β). NLO materials have applications in technologies like optical switching and frequency conversion. A large β value is a primary requirement for a good NLO material. nih.gov

First-order hyperpolarizability is calculated using DFT methods by applying an external electric field and determining the response of the molecular dipole moment. The results are often compared to a standard reference compound, such as urea, to evaluate their relative NLO efficiency. nih.gov Molecules with significant intramolecular charge transfer, often facilitated by electron-donating and electron-accepting groups, tend to exhibit higher β values. In this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing nitrile and bromo groups could lead to interesting NLO properties.

| Property | Symbol | Significance for NLO |

| Dipole Moment | µ | A large value can indicate charge asymmetry, contributing to NLO response. nih.gov |

| Polarizability | α | Measures the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Measures the second-order (nonlinear) response; a key indicator of NLO activity. |

This table summarizes properties calculated to evaluate NLO potential.

Applications of 5 Bromo 2,4 Dimethylbenzonitrile in Advanced Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of bromo, cyano, and methyl functional groups on the benzene (B151609) ring renders 5-Bromo-2,4-dimethylbenzonitrile a highly valuable intermediate in the field of organic synthesis. These groups offer multiple reaction sites for further chemical transformations, enabling the construction of intricate molecular architectures.

Precursor in the Synthesis of Diverse Organic Molecules

While specific examples detailing the use of this compound as a direct precursor are not extensively documented in publicly available research, the reactivity of analogous brominated benzonitriles strongly suggests its utility in a wide array of synthetic transformations. The bromine atom can readily participate in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding the diversity of accessible molecules. For instance, related compounds like 5-bromo-2-hydroxybenzonitrile (B1273605) have been utilized as synthetic reagents in the development of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov

Building Block for Agrochemicals and Fine Chemicals

Substituted benzonitriles are crucial components in the synthesis of various agrochemicals, including herbicides and pesticides, as well as in the production of fine chemicals. The presence of the bromine atom in this compound provides a handle for introducing other functional groups that can impart specific biological activities or chemical properties. Research on similar structures, such as 5-bromo-2,3-dimethoxybenzonitrile (B65596), highlights their application in the development of agrochemicals. chemimpex.com This suggests a strong potential for this compound to serve as a key building block in the creation of novel and effective crop protection agents and other high-value chemical products.

Contributions to Advanced Materials Science

The electronic and structural properties of this compound make it an interesting candidate for the development of advanced materials with tailored functionalities.

Component in the Synthesis of Polymers with Tailored Properties

The development of advanced polymers with specific thermal, mechanical, and electronic properties often relies on the incorporation of specialized monomers. While direct polymerization of this compound is not widely reported, its derivatives could serve as valuable monomers. For example, the bromine atom can be converted to other polymerizable groups, or the entire molecule can be incorporated as a side chain to influence the properties of the resulting polymer. The application of related compounds like 5-bromo-2,3-dimethoxybenzonitrile in the development of polymers and coatings underscores this potential. chemimpex.com The rigidity of the aromatic ring and the polar nitrile group can contribute to enhanced thermal stability and specific dielectric properties in a polymer matrix.

Exploration in the Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical data storage and signal processing. Organic molecules with large hyperpolarizabilities are of particular interest. Research on 4-bromo-benzonitrile has demonstrated its effectiveness in the surface passivation of perovskite films, enhancing the performance of solar cells, which points to the utility of brominated benzonitriles in materials science. rsc.org The combination of a π-conjugated system (the benzene ring) with electron-withdrawing (nitrile and bromine) and electron-donating (methyl) groups in this compound suggests it could exhibit significant NLO properties. The specific arrangement of these substituents can lead to a large molecular dipole moment and hyperpolarizability, which are key requirements for second-order NLO materials.

Research in Biological Chemistry (Mechanistic and Interaction Studies)

Detailed mechanistic and interaction studies involving this compound in biological systems are not extensively reported in the available scientific literature. However, the general class of brominated aromatic compounds is known to participate in various biological interactions. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anticancer activity, showing inhibitory functions against specific enzymes. nih.gov While this does not directly implicate this compound, it highlights the potential for brominated scaffolds to be developed into biologically active molecules. Further research would be necessary to explore the specific interactions of this compound and its derivatives with biological targets and to elucidate any potential mechanisms of action.

Investigation of Molecular Interactions with Biomolecules through Halogen and Hydrogen Bonding

There is no specific research detailing the use of this compound in studying interactions with biomolecules. However, compounds with similar structural motifs, such as 5-bromo-2-hydroxybenzonitrile, have been subjects of crystallographic studies that reveal their capacity for hydrogen bonding. In the crystal structure of 5-bromo-2-hydroxybenzonitrile, molecules are linked through hydrogen bonds between the phenolic hydrogen atom and the nitrogen atom of the nitrile group. nih.gov This demonstrates the potential of the benzonitrile (B105546) moiety to act as a hydrogen bond acceptor. The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. While not documented for this compound itself in a biological context, these fundamental interactions are crucial in the rational design of molecules that target biological systems.

Design of Molecular Probes for Chemical Biology Studies

Currently, there are no published studies that specifically describe the application of this compound as a molecular probe in chemical biology. The development of molecular probes often requires a combination of specific binding affinity for a target, appropriate physicochemical properties for use in biological systems, and often a reporter group, none of which have been explicitly integrated with this particular compound in available research.

Utility in Chemical Informer Libraries for Method Development and Evaluation

A significant application for structurally complex and functionally diverse molecules like this compound is their inclusion in "chemistry informer libraries." nih.govrsc.org These libraries are curated collections of drug-like molecules used to systematically evaluate and compare new synthetic methods. nih.govrsc.orgsigmaaldrich.com The traditional approach of reporting new synthetic methods often relies on simple, standardized substrates, which may not reveal the method's limitations when applied to more complex, real-world synthesis challenges. rsc.orgsigmaaldrich.com Chemistry informer libraries address this by providing a standardized set of structurally diverse and functionally rich compounds to probe the robustness and applicability of new reactions. nih.govrsc.org

Benchmarking and Comparison of New Synthetic Methodologies

The primary role of a compound like this compound within an informer library is to serve as a benchmark for new synthetic methodologies. nih.gov When a new catalytic system or reaction protocol is developed, its effectiveness can be rigorously tested against the members of the informer library. nih.gov This allows for a direct and standardized comparison of different methods under the same conditions. nih.govrsc.org For instance, various palladium- and copper-catalyzed reactions, such as Suzuki-Miyaura, cyanation, and Buchwald-Hartwig amination, have been validated using these libraries. nih.govrsc.org The performance of a new method on a diverse set of substrates, including those with potentially interfering functional groups like the nitrile and bromo-aryl functionalities in this compound, provides a more accurate assessment of its general utility. nih.gov The outcomes, including both successes and failures, are documented to build a comprehensive understanding of the method's capabilities. nih.govrsc.org

The following table illustrates the types of complex molecules that are included in chemistry informer libraries to test the efficacy of new synthetic methods.

| Compound Type | Key Features | Purpose in Library |

| Aryl Halides | Presence of chlorides, bromides, and iodides on complex scaffolds. | To test the efficiency of cross-coupling reactions. nih.gov |

| Heteroaryl Boronates | Boronic acid pinacol (B44631) esters attached to various heterocyclic rings. | To evaluate the scope of Suzuki-Miyaura and cyanation reactions. nih.gov |

| Drug-like Fragments | Molecules containing functional groups commonly found in pharmaceuticals. | To assess the applicability of a method in medicinal chemistry contexts. nih.gov |

Advancing Understanding of Reaction Scope and Limitations

By testing a new reaction against a chemically diverse informer library, researchers can gain a deeper understanding of its scope and limitations. nih.gov The inclusion of a molecule such as this compound would test the reaction's tolerance to a substituted aromatic ring containing both a halogen atom and a nitrile group. The electronic and steric environment of this compound provides a specific challenge that helps to define the boundaries of a new method's applicability. For example, the nitrile group could potentially coordinate to a metal catalyst and inhibit the desired reaction, or the steric hindrance from the two methyl groups could impact the reaction rate. Observing the yield and side products when subjecting a compound like this to a new reaction provides valuable data that helps to refine and improve the synthetic method. nih.gov This systematic approach allows for the evolution of more robust and widely applicable synthetic tools. nih.govrsc.org

Future Perspectives and Emerging Research Directions for Halogenated Dimethylbenzonitriles

Development of Sustainable and Green Synthetic Routes for Benzonitrile (B105546) Derivatives

The future of chemical manufacturing hinges on the development of environmentally benign synthetic methodologies. For benzonitrile derivatives like 5-Bromo-2,4-dimethylbenzonitrile, research is moving away from traditional syntheses, which may involve hazardous reagents or harsh conditions, toward greener alternatives. Key areas of development include the use of heterogeneous catalysts, which can be easily recovered and reused, and the exploration of solvent-free reaction conditions or the use of safer, biodegradable solvents.

One promising green approach is the use of nanocatalysts for the synthesis of nitriles from more benign starting materials like alcohols or aldehydes. For instance, mesoporous cobalt-nitrogen/carbon (meso-Co-N/C) catalysts have shown high efficiency in the aerobic ammoxidation of benzyl (B1604629) alcohols to benzonitriles. Another sustainable strategy involves the use of deep eutectic solvents (DESs), which are biodegradable and can enhance reaction rates and selectivity. These green methodologies could be adapted for the synthesis of this compound, minimizing waste and environmental impact.

Table 1: Potential Green Synthetic Methods for Benzonitrile Derivatives

| Method | Catalyst/Medium | Advantages | Potential Application |

|---|---|---|---|

| Aerobic Ammoxidation | meso-Co-N/C Nanocatalyst | High activity, catalyst reusability, use of aqueous ammonia (B1221849). | Synthesis from 2,4-dimethyl-5-bromobenzyl alcohol. |

| Cycloaddition Reactions | Immobilized Cu(0) Nanocatalyst in Deep Eutectic Solvent | Eco-friendly catalyst and solvent, high product yields. | Synthesis of tetrazole derivatives from the nitrile group. |

| Solvent-Free Synthesis | Biodegradable Carbon Sulfonic Acid | Avoids hazardous organic solvents, rapid reaction times, catalyst is recyclable. | Condensation reactions involving the benzonitrile scaffold. |

| Aldehyde to Nitrile Conversion | Nanoparticles in Water | Use of water as a safe solvent, catalyst can be reused. | Synthesis from 2,4-dimethyl-5-bromobenzaldehyde. |

Discovery of Novel Catalytic Systems for Highly Selective Functionalizations

The this compound scaffold possesses distinct reactive sites: the carbon-bromine (C-Br) bond and the nitrile group. A key research direction is the development of catalytic systems that can selectively target one site while leaving the other intact, enabling precise molecular engineering.

For example, palladium- or nickel-based catalysts are well-established for cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) at the C-Br bond, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. Future research will likely focus on catalysts that can perform these couplings under milder conditions and with lower catalyst loadings.

Simultaneously, catalysis targeting the nitrile group is an active area. The immobilization of nickel(II) complexes on mesoporous supports has created highly efficient and reusable nanocatalysts for the synthesis of tetrazoles from benzonitriles and sodium azide (B81097). Similarly, platinum nanoparticles supported on carbon have been used for the selective conversion of benzylic alcohols to benzonitriles. The challenge lies in designing multi-catalyst systems or switchable catalysts that can orchestrate sequential functionalizations at different positions on the molecule.

Table 2: Emerging Catalytic Systems for Selective Transformations

| Catalytic System | Target Transformation | Potential Outcome for this compound |

|---|---|---|

| Palladium/Nickel Complexes | C-Br Cross-Coupling | Introduction of aryl, alkyl, or amino groups at the bromine position. |

| Immobilized Ni(II) Nanocatalyst | [2+3] Cycloaddition of Nitrile | Conversion of the nitrile group to a 5-substituted tetrazole ring. |

| Carbon-Supported Pt Nanoparticles | Selective Oxidation/Ammoxidation | Potential for reverse transformation or synthesis from alcohol precursors. |

| Immobilized Cu(0) Nanoparticles | Nitrile Cycloaddition | Formation of tetrazole derivatives under green conditions. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

Beyond established reactions, future research will aim to uncover novel reactivity patterns of halogenated dimethylbenzonitriles. The electronic interplay between the electron-withdrawing nitrile and bromo groups and the electron-donating methyl groups can lead to unique chemical behaviors. For example, the regioselectivity of further electrophilic aromatic substitution could be explored.

A significant area of interest is the development of one-pot, multi-component reactions that utilize both the bromo and nitrile functionalities to rapidly build molecular complexity. Another avenue is the photoredox catalysis-mediated transformation of the C-Br bond, which can enable reactions that are difficult to achieve with traditional thermal methods. The nitrile group, while often used to create heterocycles like tetrazoles, can also participate in other transformations, such as reduction to amines or hydrolysis to carboxylic acids, and the selectivity of these reactions in a sterically hindered environment warrants further investigation.

Integration into Supramolecular Assemblies and Advanced Functional Materials

The unique electronic and structural characteristics of benzonitrile derivatives make them valuable components for supramolecular chemistry and materials science. Research is emerging on the use of benzonitriles as guests in host-guest systems and as building blocks for functional materials.

In supramolecular chemistry, the nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. Recent studies have shown the precise recognition of benzonitrile derivatives by hosts like phosphorylated cavitands. The this compound molecule could be designed as a specific guest for tailored macrocyclic hosts, with the bromo-substituent serving as a secondary interaction site or a point of attachment.

In materials science, benzonitrile derivatives are being incorporated into stimuli-responsive materials. Donor-acceptor molecules containing benzonitrile have been investigated for their thermally activated delayed fluorescence (TADF) and mechanofluorochromic (MFC) properties, which are highly desirable for applications in Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern of this compound could be used to tune the electronic properties and solid-state packing of such materials, potentially leading to new photomechanical crystals or luminescent sensors.

Table 3: Potential Applications in Supramolecular Chemistry and Advanced Materials

| Research Area | Role of the Benzonitrile Unit | Potential Application |

|---|---|---|

| Supramolecular Chemistry | Guest molecule for macrocyclic hosts. | Development of chemical sensors or controlled release systems. |

| Advanced Functional Materials | Building block for mechanoresponsive luminescent materials. | Creation of smart materials for stress sensing or security inks. |

| Organic Electronics | Component in TADF emitters for OLEDs. | High-efficiency displays and lighting. |

| Photomechanical Systems | Core structure for light-responsive crystals. | Development of light-fueled actuators and soft robotics. |

Enhanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is an increasingly vital tool for accelerating research. For compounds like this compound, quantum chemical calculations can predict molecular properties such as electronic structure, reactivity, and spectral characteristics. This predictive power can guide synthetic efforts by identifying the most promising derivatives for a specific application before they are synthesized in the lab.

For instance, Density Functional Theory (DFT) calculations can be used to model the interaction between the benzonitrile derivative and a supramolecular host, optimizing the design for the strongest and most selective binding. In materials science, computational studies help in understanding the relationship between molecular structure and photophysical properties, such as the efficiency of thermally activated delayed fluorescence. By modeling the excited state dynamics, researchers can design molecules with suppressed structural changes in the excited state, leading to enhanced emission. Applying these computational tools to this compound would enable the predictive design of novel functional molecules and materials derived from its scaffold.

Potential in Emerging Interdisciplinary Research Areas

Furthermore, the unique electronic properties of these molecules could be harnessed in fields like molecular electronics or quantum sensing. Recent research has demonstrated that supramolecular assemblies of organic chromophores can be used to achieve dynamic nuclear polarization (DNP) of water, which has implications for enhancing magnetic resonance imaging (MRI) and other bio-quantum technologies. By functionalizing the this compound core to create specific chromophores, it may be possible to develop new agents for these cutting-edge applications.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethyl-5-bromobenzyl alcohol |

| 2,4-dimethyl-5-bromobenzaldehyde |

| Sodium Azide |

| Palladium |

| Nickel |

| Copper |

| Platinum |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2,4-dimethylbenzonitrile, and how do reaction conditions influence yield?

While direct evidence for this compound is limited, analogous brominated benzonitriles suggest two primary methods:

- Electrophilic Bromination : Bromination of 2,4-dimethylbenzonitrile using reagents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeBr₃). Positional selectivity is influenced by substituent directing effects; methyl groups at positions 2 and 4 may direct bromination to position 5 via steric and electronic factors .

- Cyanation of Brominated Precursors : Substitution of a bromine atom in 5-bromo-2,4-dimethylbenzaldehyde or 5-bromo-2,4-dimethylbenzoyl chloride using copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–250°C) .

Q. Key Variables :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–150°C | Higher temps favor substitution but risk decomposition |

| Solvent Polarity | DMF, DMSO | Enhances nucleophilicity of CN⁻ |

| Stoichiometry | 1.1–2.0 eq Br₂/NBS | Excess reagent improves conversion but complicates purification |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in bromination of 2,4-dimethylbenzonitrile?

The methyl groups at positions 2 and 4 exert both steric and electronic influences:

- Steric Effects : The 2-methyl group hinders bromination at adjacent positions, favoring substitution at the less hindered 5-position.

- Electronic Effects : Methyl groups are weakly electron-donating, activating the ring. However, the nitrile group (-CN) is meta-directing, creating competing electronic effects. Computational studies (DFT) on similar systems show that bromine preferentially attacks the position balancing minimal steric clash and maximal resonance stabilization .

Q. What computational approaches are used to predict reaction pathways and optimize synthetic conditions?

- Density Functional Theory (DFT) : Calculates activation energies for bromination pathways, identifying transition states and intermediates. For example, NBS-mediated bromination proceeds via a radical mechanism, with methyl groups stabilizing radical intermediates .

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases propose feasible precursors (e.g., 2,4-dimethylbenzaldehyde) and evaluate stepwise routes based on atom economy and yield .

Case Study : A 2022 study on 5-bromo-2,3-dimethoxybenzaldehyde used DFT to optimize bromination conditions, achieving 85% yield by adjusting solvent polarity and temperature .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

Discrepancies often arise from:

- Impurity Profiles : Side products (e.g., di-brominated derivatives) may skew yields. Use HPLC or GC-MS to quantify purity .

- Solvent Effects : Polar aprotic solvents (DMF) enhance cyanide nucleophilicity but may decompose at high temps. Comparative studies in DMF vs. acetonitrile show 10–15% yield differences .

- Spectroscopic Artifacts : Residual solvents in NMR (e.g., DMSO-d₆ peaks at δ 2.5) can mask key signals. Always report solvent suppression methods .

Q. Resolution Workflow :

Replicate conditions from conflicting studies.

Perform kinetic monitoring (e.g., in situ IR) to track intermediate formation.

Validate purity with orthogonal methods (e.g., elemental analysis + MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.